An In-depth Technical Guide to 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
An In-depth Technical Guide to 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
This technical guide provides a comprehensive overview of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activity based on available scientific literature.
Introduction
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine ring N-substituted with a 4-chlorophenylsulfonyl group and a carboxylic acid moiety at the 4-position of the piperidine ring. The presence of the sulfonamide group and the piperidine scaffold suggests its potential as an intermediate in the synthesis of novel pharmaceutical agents.[1] Sulfonamide-based drugs are known for a wide range of biological activities, and piperidine rings are common structural motifs in many therapeutic agents. This compound is primarily utilized in medicinal chemistry research for the development of more complex molecules with potential anti-inflammatory and antimicrobial properties.[1]
Chemical Properties
A summary of the key chemical properties of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClNO₄S | MySkinRecipes |
| Molecular Weight | 303.77 g/mol | MySkinRecipes |
| CAS Number | 314744-43-9 | MySkinRecipes |
| MDL Number | MFCD00723388 | MySkinRecipes |
| Storage Conditions | 2-8°C, dry | MySkinRecipes |
Synthesis
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid can be achieved through a two-step process starting from ethyl isonipecotate (ethyl piperidine-4-carboxylate). The first step involves the sulfonylation of the piperidine nitrogen, followed by the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Synthetic Workflow
Caption: Synthetic pathway for 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate
This protocol is adapted from a method used for the synthesis of related derivatives.
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Materials:
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Ethyl isonipecotate
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4-Chlorophenylsulfonyl chloride
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Sodium carbonate (Na₂CO₃)
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Hydrochloric acid (HCl), dilute
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Distilled water
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Round-bottom flask (250 mL)
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Magnetic stirrer
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pH meter
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Filtration apparatus
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Procedure:
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Disperse ethyl isonipecotate (1 equivalent) in distilled water (approximately 13 mL per mmol of ester) in a 250-mL round-bottom flask.
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To this suspension, add 4-chlorophenylsulfonyl chloride (1 equivalent).
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Maintain the pH of the reaction mixture at 10.0 by the gradual addition of an 18% aqueous solution of Na₂CO₃ while stirring vigorously.
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Continue stirring the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, adjust the pH to 6.0 by adding dilute HCl with continuous stirring.
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Allow the mixture to stand for 20-30 minutes to facilitate precipitation.
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Collect the precipitate by filtration, wash with cold distilled water, and dry to yield ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate.
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Step 2: Hydrolysis to 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
This is a general procedure for the hydrolysis of esters to carboxylic acids.
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Materials:
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Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate
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Sodium hydroxide (NaOH)
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Ethanol
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Distilled water
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Hydrochloric acid (HCl), concentrated
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Reflux apparatus
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Magnetic stirrer
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pH paper or meter
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Filtration apparatus
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Procedure:
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Dissolve ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate in a mixture of ethanol and water.
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Add an excess of sodium hydroxide (2-3 equivalents).
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Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution to a pH of approximately 2-3 with concentrated HCl.
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The product, 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, should precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.
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Biological Activity
While 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is primarily described as an intermediate for the synthesis of bioactive molecules, studies on its derivatives suggest potential antimicrobial properties.
Antibacterial Activity of Derivatives
A study on 1,3,4-oxadiazole derivatives synthesized from 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carbohydrazide (which is derived from the title compound) showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis.[2] The table below summarizes the antibacterial screening results for some of these derivatives.
| Compound | Zone of Inhibition (mm) against S. typhi | Zone of Inhibition (mm) against B. subtilis |
| 7g | 15 | 18 |
| 7j | 16 | 19 |
Data extracted from a study on derivatives of the title compound and does not represent the activity of the core molecule itself.[2]
Mechanism of Action
The specific mechanism of action for 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid has not been elucidated in the scientific literature. However, based on its chemical structure, particularly the sulfonamide group, a potential mechanism of antimicrobial action could be the inhibition of folate synthesis, a pathway essential for bacterial survival.
Potential Mechanism: Inhibition of Dihydropteroate Synthase
Sulfonamide drugs often act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in the bacterial synthesis of folic acid. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for DNA and RNA synthesis.
Caption: Potential mechanism of action for sulfonamide-containing compounds.
It is important to note that this is a generalized mechanism for sulfonamide drugs and has not been specifically demonstrated for 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid. Further research is required to determine its precise biological targets and signaling pathways.
